molecular formula C18H21NO3S B14148837 {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone CAS No. 355818-31-4

{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone

Cat. No.: B14148837
CAS No.: 355818-31-4
M. Wt: 331.4 g/mol
InChI Key: RKDJDRWCAQZHQX-UHFFFAOYSA-N
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Description

{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Amino Group: The initial step involves the introduction of the amino group to the 4-(Butan-2-yl)phenyl ring. This can be achieved through nitration followed by reduction.

    Sulfonylation: The next step is the sulfonylation of the 4-methylphenyl ring using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the two intermediates through a condensation reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone stands out due to its unique combination of aromatic and aliphatic groups, which confer distinct reactivity and functionality compared to other similar compounds.

Properties

CAS No.

355818-31-4

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-1-(4-methylphenyl)sulfonylformamide

InChI

InChI=1S/C18H21NO3S/c1-4-14(3)15-7-9-16(10-8-15)19-18(20)23(21,22)17-11-5-13(2)6-12-17/h5-12,14H,4H2,1-3H3,(H,19,20)

InChI Key

RKDJDRWCAQZHQX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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